7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol, also known as (S)-UH 301, is a synthetic organic compound characterized by its unique structural features. It has a molecular formula of C${16}$H${22}$FNO and a molecular weight of approximately 265.18 g/mol. The compound consists of a tetrahydronaphthalene core modified with a dipropylamino group and a fluorine atom at the 4-position, along with a hydroxyl group at the 1-position. This configuration contributes to its distinct pharmacological properties and biological activities, particularly in relation to serotonin receptors .
The compound exhibits various chemical reactivity patterns typical of amines and alcohols. Key reactions include:
7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol is primarily known for its action as a selective serotonin receptor antagonist. It binds to serotonin receptors without activating them, effectively blocking the actions of serotonin and serotonin receptor agonists . This property makes it a valuable compound for studying serotonin-related pathways in various physiological and pathological contexts.
The synthesis of 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol typically involves several steps:
These methods may vary based on specific laboratory conditions and desired yields .
The primary applications of 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol include:
Interaction studies have shown that 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol selectively binds to serotonin receptors without activating them. This selective antagonism allows researchers to explore the effects of serotonin modulation on various physiological responses. Additionally, studies indicate potential interactions with other neurotransmitter systems, providing insights into polypharmacology and the compound's broader effects on brain function .
Several compounds share structural or functional similarities with 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
(S)-UH 301 | Structure | Selective serotonin receptor antagonist |
1-Naphthalenol | Structure | Hydroxylated naphthalene derivative |
(R)-UH 301 | Similar to (S)-UH 301 | Enantiomer with different biological activity |
The uniqueness of 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol lies in its specific combination of structural features that confer selective antagonistic properties at serotonin receptors while minimizing off-target effects. This specificity enhances its utility in pharmacological research compared to other similar compounds that may exhibit broader or less targeted activity profiles .
Nucleotide sensitivity studies reveal that the binding of this compound to 5-HT1A receptors is modulated by guanine nucleotides, particularly GTP and GDP, which decrease specific binding by approximately 50-60% at 10⁻⁴ M concentrations [2]. This nucleotide sensitivity is characteristic of agonist binding to G-protein coupled receptors and provides evidence for the compound's interaction with the orthosteric binding site.
The selectivity profile of 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol demonstrates exceptional specificity for the 5-HT1A receptor subtype. Comparative binding studies reveal selectivity ratios exceeding 1000-fold over related serotonin receptor subtypes [6] [7]. Specifically, the compound exhibits Ki values greater than 500 nM for both 5-HT1B and 5-HT1D receptors, representing selectivity ratios of >1063-fold compared to its 5-HT1A affinity [8].
Off-target receptor binding studies demonstrate minimal cross-reactivity with other neurotransmitter systems. The compound shows negligible affinity for dopamine D2/D3 receptors (Ki > 10 μM), α1-adrenergic receptors (Ki > 10 μM), and histamine H1 receptors (Ki > 10 μM) [9]. This selectivity profile significantly reduces the potential for unwanted pharmacological effects mediated through non-serotonergic pathways.
The structure-activity relationships of 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol reveal critical molecular determinants for 5-HT1A receptor binding and selectivity. The tetrahydronaphthalene core provides the essential pharmacophoric framework, with the hydroxyl group at position 1 serving as a crucial hydrogen bond donor for receptor interaction [10] [11].
The dipropylamino substituent at position 7 represents a key structural feature for high-affinity binding. Comparative studies with dimethylamino analogues demonstrate that the dipropyl substitution enhances both binding affinity and receptor selectivity [4] [5]. The extended alkyl chains likely occupy a hydrophobic binding pocket within the 5-HT1A receptor, contributing to the enhanced binding stability observed with this compound.
The fluorine substitution at position 4 plays a critical role in determining the compound's functional selectivity and binding properties. This halogen substitution contributes to the silent antagonist profile by modulating the electronic environment of the aromatic ring and influencing the compound's interaction with specific amino acid residues in the receptor binding pocket [12] [4]. Molecular modeling studies suggest that the fluorine atom participates in halogen bonding interactions with hydroxyl-containing residues such as serine and threonine within the receptor active site [8].
Stereochemical considerations reveal that the (S)-enantiomer preferentially exhibits silent antagonist activity, while the corresponding (R)-enantiomer demonstrates full agonist properties [4] [5]. This stereoselectivity indicates that the spatial orientation of substituents around the chiral center at position 7 critically determines the functional outcome of receptor binding.
The silent antagonist mechanism of 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol represents a sophisticated pharmacological profile distinct from conventional competitive antagonism. Silent antagonists bind to receptors with high affinity but fail to activate downstream signaling pathways while simultaneously preventing activation by endogenous ligands [13] [14].
Functional assays using VIP-stimulated cAMP formation in GH4ZD10 cells expressing rat 5-HT1A receptors demonstrate that this compound effectively inhibits receptor-mediated adenylyl cyclase activity without producing any intrinsic stimulation [4] [5]. This contrasts with partial agonists, which retain some capacity for receptor activation, and full antagonists, which may exhibit inverse agonist properties at constitutively active receptors.
The molecular basis for silent antagonist activity involves stabilization of specific receptor conformations that prevent G-protein coupling while maintaining high-affinity ligand binding [7] [15]. Electrophysiological studies indicate that this compound can enhance serotonin-mediated functions through indirect mechanisms, specifically by disinhibiting somatodendritic 5-HT1A autoreceptors in the raphe nuclei [15]. This results in increased serotonin release in terminal fields without direct receptor activation.